Rhenium, pentacarbonyliodo-

Description

The exact mass of the compound Rhenium, pentacarbonyliodo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177786. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Rhenium, pentacarbonyliodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhenium, pentacarbonyliodo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13821-00-6 |

|---|---|

Molecular Formula |

C9H7BrN2 |

Molecular Weight |

453.16 g/mol |

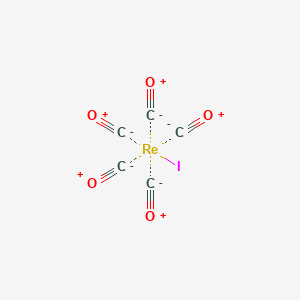

IUPAC Name |

carbon monoxide;iodorhenium |

InChI |

InChI=1S/5CO.HI.Re/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1 |

InChI Key |

DGSSBNZHZQWZBU-UHFFFAOYSA-M |

SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].I[Re] |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].I[Re] |

Origin of Product |

United States |

Chemical Reactions Analysis

Reaction with Cyanide Ion in Aqueous Methanol

Re(CO)₅I undergoes sequential ligand substitution when treated with excess cyanide ions (CN⁻) in aqueous methanol. The reaction follows consecutive first-order kinetics , as shown in the two-step mechanism:

Key Kinetic Parameters (25°C):

| Parameter | Step 1 () | Step 2 () |

|---|---|---|

| Rate Constant (s⁻¹) | ||

| Activation Energy () | 85 kJ/mol | 92 kJ/mol |

| ΔH‡ (kJ/mol) | 82 | 89 |

| ΔS‡ (J/mol·K) | -120 | -135 |

-

The first step involves substitution of a CO ligand by CN⁻, forming the mono-cyanide intermediate.

-

The second step replaces the iodide ligand with another CN⁻, yielding the final bis-cyanide product .

-

Negative entropy values () suggest a highly ordered transition state, typical of associative substitution mechanisms in octahedral complexes .

Solvent and Temperature Dependence

Reactivity is highly sensitive to solvent composition and temperature:

Effect of Methanol Content:

| Methanol (% v/v) | (s⁻¹) | (s⁻¹) |

|---|---|---|

| 50 | 2.3 | 1.7 |

| 70 | 1.8 | 1.2 |

| 90 | 1.1 | 0.8 |

Temperature Dependence (50% methanol):

| Temperature (°C) | (s⁻¹) | (s⁻¹) |

|---|---|---|

| 15 | 1.5 | 1.0 |

| 25 | 2.3 | 1.7 |

| 35 | 3.6 | 2.5 |

Comparative Reactivity with Other Halides

Re(CO)₅I exhibits slower substitution kinetics compared to its chloro and bromo analogs:

| Halide (X) | (s⁻¹) | (s⁻¹) |

|---|---|---|

| Cl | 5.2 | 3.8 |

| Br | 3.4 | 2.4 |

| I | 2.3 | 1.7 |

-

The trend () reflects the trans effect and weaker π-backbonding from iodide, which stabilizes the starting complex .

Mechanistic Insights

-

Step 1 (CO Substitution):

-

CN⁻ attacks the Re center, leading to CO dissociation.

-

The rate-determining step involves partial bond cleavage between Re and CO.

-

-

Step 2 (Iodide Substitution):

Industrial and Synthetic Relevance

While Re(CO)₅I itself is not directly used in large-scale applications, its reactivity informs the design of rhenium-based catalysts for:

Q & A

Basic: What experimental methods are recommended for synthesizing Re(CO)₅I, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves ligand substitution reactions in Re(CO)₅X (X = halide) systems. A common approach is the photolytic or thermal substitution of CO ligands in Re(CO)₅Br with iodide under inert atmospheres. Key parameters include:

- Temperature control : Thermal reactions require precise heating (50–80°C) to avoid decomposition .

- Solvent selection : Use non-polar solvents (e.g., hexane) to stabilize intermediates, as polar solvents may promote side reactions .

- Spectroscopic monitoring : Track reaction progress via IR spectroscopy to observe CO ligand loss (ν(CO) ~2000–2100 cm⁻¹) .

Optimization involves iterative adjustment of iodide concentration and reaction duration, validated by mass spectrometry to confirm product purity .

Basic: How should researchers characterize Re(CO)₅I’s electronic structure, and what analytical techniques are most reliable?

Answer:

Combine spectroscopic and computational methods:

- IR spectroscopy : Identify CO stretching frequencies to infer electron density at the Re center. Lower ν(CO) values indicate stronger π-backbonding .

- Photoelectron spectroscopy (PES) : Resolve metal-centered orbitals; compare with Re(CO)₅Br to assess iodide’s electron-donating effects .

- Single-crystal XRD : Confirm molecular geometry and bond lengths. Note that iodide’s larger size compared to Br may distort the octahedral geometry .

- DFT calculations : Validate experimental data by modeling frontier molecular orbitals (e.g., HOMO-LUMO gaps) .

Advanced: What contradictions exist in reported thermodynamic data for Re(CO)₅I, and how can they be resolved experimentally?

Answer:

Discrepancies in enthalpy of formation (ΔfH°) and bond dissociation energies (BDEs) arise from differing measurement techniques:

- Gas-phase vs. solution data : Gas-phase ion energetics (via mass spectrometry) often conflict with solution calorimetry due to solvent effects .

- Error mitigation : Use high-purity samples and replicate measurements under controlled conditions. Cross-validate with computational methods (e.g., CCSD(T) for BDEs) .

- Meta-analysis : Compare datasets from NIST and peer-reviewed studies (e.g., Adamson et al., 1978) to identify systematic biases .

Advanced: How can researchers design experiments to probe Re(CO)₅I’s reactivity in cross-coupling reactions, and what pitfalls should be avoided?

Answer:

- Hypothesis-driven design : Test Re(CO)₅I as a catalyst in C–X bond activation. Compare its activity with Re(CO)₅Br using kinetic studies (e.g., UV-Vis monitoring) .

- Control experiments : Rule out radical pathways by adding inhibitors (e.g., TEMPO) and track intermediates via ESR .

- Common pitfalls :

Basic: What safety protocols are critical when handling Re(CO)₅I in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Spill management : Contain spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

- Waste disposal : Collect residues in sealed containers labeled for heavy-metal waste. Consult institutional guidelines for Re-containing compounds .

Advanced: How can computational models improve the interpretation of Re(CO)₅I’s reaction mechanisms?

Answer:

- Mechanistic studies : Apply density functional theory (DFT) to map potential energy surfaces for CO substitution pathways. Compare with experimental kinetics (e.g., Eyring plots) .

- Solvent modeling : Use implicit solvent models (e.g., COSMO) to simulate polar solvent effects on iodide dissociation .

- Validation : Cross-check computed IR spectra with experimental data to refine force-field parameters .

Basic: What are the best practices for documenting Re(CO)₅I research to ensure reproducibility?

Answer:

- Lab notebooks : Record reaction conditions (temperature, solvent purity, iodide source) in detail. Use standardized units (e.g., mmol for stoichiometry) .

- Data transparency : Publish raw spectral data (IR, MS) in supplementary materials. Reference NIST spectra for benchmarking .

- Error reporting : Include standard deviations for thermodynamic measurements and note instrument calibration methods .

Advanced: How should researchers address inconsistencies in mass spectral fragmentation patterns of Re(CO)₅I?

Answer:

- Source tuning : Adjust ionization energy (e.g., electron impact at 70 eV vs. softer methods) to minimize fragmentation .

- Isotopic analysis : Account for Re’s natural isotopes (¹⁸⁵Re, 37.4%; ¹⁸⁷Re, 62.6%) when interpreting peaks .

- Comparative studies : Contrast fragmentation with Re(CO)₅Br to distinguish halide-specific pathways .

Guidelines for Question Formulation

- FINER criteria : Ensure questions are Feasible, Novel, Ethical, and Relevant .

- PICO adaptation : Define Population (compound), Intervention (method), Comparison (controls), and Outcomes (data type) .

- Avoid pitfalls : Refrain from overly broad questions (e.g., “Study all properties”) or yes/no formats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.